molecular formula C9H10N2O B8204669 1-(1,8A-dihydroimidazo[1,2-a]pyridin-8-yl)ethanone

1-(1,8A-dihydroimidazo[1,2-a]pyridin-8-yl)ethanone

Cat. No.: B8204669
M. Wt: 162.19 g/mol
InChI Key: WMXRDTLPMQPGTC-UHFFFAOYSA-N
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Description

1-(1,8A-Dihydroimidazo[1,2-a]pyridin-8-yl)ethanone is a chemical compound belonging to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,8A-Dihydroimidazo[1,2-a]pyridin-8-yl)ethanone can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with an aldehyde in the presence of a catalyst can lead to the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1,8A-Dihydroimidazo[1,2-a]pyridin-8-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological activities and properties.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It has been studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(1,8A-Dihydroimidazo[1,2-a]pyridin-8-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(1,8A-Dihydroimidazo[1,2-a]pyridin-8-yl)ethanone is structurally similar to other imidazo[1,2-a]pyridines, such as 1-methyl-1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one and 2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl derivatives. it has unique properties and applications that distinguish it from these compounds. For example, its specific substitution pattern and functional groups may confer different biological activities and chemical reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis and a promising candidate for the development of new therapeutic agents and industrial chemicals.

Properties

IUPAC Name

1-(1,8a-dihydroimidazo[1,2-a]pyridin-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7(12)8-3-2-5-11-6-4-10-9(8)11/h2-6,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXRDTLPMQPGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CN2C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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